molecular formula C5H8N2O2 B190458 5,5-Dimethylhydantoin CAS No. 77-71-4

5,5-Dimethylhydantoin

Cat. No.: B190458
CAS No.: 77-71-4
M. Wt: 128.13 g/mol
InChI Key: YIROYDNZEPTFOL-UHFFFAOYSA-N
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Description

5,5-Dimethylhydantoin (DMH; CAS 77-71-4) is a cyclic organic compound with the molecular formula C₅H₈N₂O₂, characterized by a hydantoin core substituted with two methyl groups at the 5-position. It appears as white to off-white crystals or powder, with a melting point of 174–177°C and moderate water solubility (0.1 g/mL in hot water) . DMH is synthesized via the Bucherer-Bergs reaction, which involves the condensation of acetone cyanohydrin with ammonium carbonate . Its applications span pharmaceuticals, biocides, and materials science, with emerging roles as a scaffold for efflux pump inhibitors (EPIs) and anticonvulsant drug derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylhydantoin can be synthesized through the reaction of acetone cyanohydrin with ammonium carbonate. The process involves mixing acetone cyanohydrin and freshly powdered ammonium carbonate, followed by heating the mixture on a steam bath. The reaction proceeds at temperatures between 68°C and 90°C, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the addition of water to ammonium bicarbonate and acetone cyanohydrin, followed by heating and stirring. The mixture is then subjected to ammonia introduction and further heating to ensure complete reaction. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 1,3-Dibromo-5,5-dimethylhydantoin
  • 1,3-Dichloro-5,5-dimethylhydantoin
  • 1-Bromo-3-chloro-5,5-dimethylhydantoin

Scientific Research Applications

Biocidal Applications

5,5-Dimethylhydantoin is primarily recognized for its efficacy as a biocide. It is often used in water treatment systems due to its ability to control microbial growth. The compound can be formulated into different forms such as granules, tablets, and briquettes for ease of application.

Case Study: Water Treatment Systems

  • Application : Used in swimming pools, cooling towers, and wastewater treatment.
  • Mechanism : Acts as a sanitizer to eradicate biofilm and control algae growth.
  • Findings : Studies indicate that formulations containing 1,3-dibromo-5,5-dimethylhydantoin show superior performance in reducing microbial populations compared to traditional chlorine-based treatments .

Pharmaceutical Applications

In the pharmaceutical industry, this compound derivatives have been explored for their potential as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics by overcoming bacterial resistance mechanisms.

Case Study: Antibiotic Resistance

  • Research Focus : Phenylpiperazine derivatives of this compound were synthesized and tested against Staphylococcus epidermidis.
  • Results : The derivatives demonstrated the ability to inhibit the Msr(A) efflux pump, thus reducing resistance to erythromycin. This suggests potential for developing new antibiotic therapies .

Chemical Synthesis Applications

The compound is also utilized as a reagent in various organic synthesis processes. Its derivatives can act as oxidizing agents or catalysts in chemical reactions.

Table: Summary of Chemical Reactions Involving this compound

Reaction TypeReactantsProductObservations
Oxidation1,3-Dichloro-5,5-DimethylhydantoinAmino AcidsKinetic studies show varying reactivity .
Acetylation3-Arylsydnones + Acetic AnhydrideAcetylated ProductsEfficient reaction conditions established .

Kinetic Studies

Kinetic studies involving this compound have provided insights into its reactivity and efficiency in various chemical environments.

Findings from Kinetic Studies

  • The reaction kinetics of this compound with amino acids showed that the rate of reaction was influenced by substrate concentration and temperature.
  • Specific kinetic parameters were determined for reactions involving glycine and alanine, indicating that the compound's reactivity can be modulated through environmental conditions .

Mechanism of Action

The mechanism of action of 5,5-Dimethylhydantoin and its derivatives varies based on their application:

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Hydantoin derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a detailed comparison:

Structural and Functional Differences

Compound Key Structural Features Synthesis Method Primary Applications Key Research Findings
5,5-Dimethylhydantoin 5,5-dimethyl substitution on hydantoin core Bucherer-Bergs reaction (acetone + urea) EPIs, disinfectants, polymer intermediates Inhibits Msr(A) efflux pump at 15.63–62.5 µM
5,5-Diphenylhydantoin (Phenytoin) 5,5-diphenyl substitution Ultrasound-assisted cyclization of benzils Anticonvulsant (epilepsy treatment) 65–75% yield via green chemistry methods
Phenylpiperazine DMH Derivatives Phenylpiperazine + pentyl linker + halogenated benzyl Two-phase alkylation in acetone EPIs against Staphylococcus epidermidis Compound 9 (fluorine substituent) shows highest SA (specific activity) = 12.8
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) 1,3-dibromo substitution Bromination of DMH using NaHCO₃ Disinfectant (releases HOBr/HOCl) Corrosive; decomposes to DMH + hypohalous acids
1,3-Bis(hydroxymethyl)-DMH Hydroxymethyl groups at 1,3 positions Alkylation with formaldehyde Crosslinking agent in polymers Forms stable suspensions; used in propellants

Efflux Pump Inhibition (EPI)

  • DMH Derivatives: Phenylpiperazine derivatives (e.g., compounds 7, 9, 14) enhance EtBr accumulation in S. epidermidis by inhibiting Msr(A) transporters.
  • Phenytoin: No direct EPI activity reported; primarily anticonvulsant via sodium channel modulation .

Antimicrobial and Biocidal Effects

  • Halogenated DMH Derivatives : DBDMH releases hypobromous acid (HOBr), effective against bacteria and biofilms but causes skin irritation .
  • Bis-Substituted DMH : 1,3-bis(2-carboxyethyl)-DMH shows moderate antimicrobial activity in preliminary assays .

Critical Research Findings and Trends

Substituent Impact : Fluorine or chlorine atoms at the phenylpiperazine moiety (e.g., compound 9 ) enhance EPI potency by increasing lipophilicity and target binding .

Safety Profiles: Halogenated DMH derivatives (e.g., DBDMH) exhibit higher toxicity (LC₅₀ = 168 mg/m³ in rats) compared to non-halogenated analogs .

Emerging Applications : DMH-based triazine derivatives (e.g., compounds 5–26 ) show promise as 5-HT₆ receptor ligands for CNS disorders, with binding affinities influenced by aromatic topology .

Biological Activity

5,5-Dimethylhydantoin (DMH) is a compound of significant interest in various fields due to its biological activities and applications. This article delves into the biological activity of DMH, exploring its mechanisms, effects on microbial resistance, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of hydantoin, a five-membered ring compound containing nitrogen. It has been studied for its role as a biocide and its potential use in enhancing the efficacy of antibiotics against resistant bacterial strains.

Antimicrobial Properties

Research indicates that DMH exhibits antimicrobial properties, particularly as an efflux pump inhibitor (EPI) in bacteria. A study focused on phenylpiperazine this compound derivatives demonstrated that these compounds can modulate the Msr(A) efflux pump in Staphylococcus epidermidis, which is crucial for bacterial resistance to antibiotics like erythromycin. The study identified several derivatives with significant EPI activity at low concentrations, suggesting their potential as antibiotic adjuvants .

Chlorination Reactions

DMH is also involved in chlorination reactions, where it acts as a chlorinating agent. A computational study revealed the mechanisms by which DMH facilitates chlorination processes, contributing to its utility in synthetic organic chemistry . The compound's ability to generate reactive chlorine species makes it valuable for various chemical transformations.

Efflux Pump Inhibition

In a detailed study assessing the EPI activity of phenylpiperazine derivatives of DMH against S. epidermidis, the following findings were noted:

  • EPI Potency : Compounds were screened for their ability to inhibit the Msr(A) efflux pump. The most potent derivative inhibited efflux activity at concentrations as low as 15.63 µM.
  • MIC Reduction : The minimum inhibitory concentration (MIC) values indicated that certain DMH derivatives could reduce the resistance of S. epidermidis to erythromycin significantly .

Table 1: EPI Activity of DMH Derivatives

Compound IDEPI Activity (µM)MIC Reduction (Erythromycin)
1>100No effect
2>100No effect
915.63Significant reduction
12>100Moderate reduction

Biocidal Applications

DMH has been utilized in various biocidal applications, particularly in water treatment and sanitation. Its derivatives are effective against biofilms and are used in swimming pools and cooling towers due to their ability to maintain water quality by controlling microbial growth .

Toxicological Studies

Toxicological assessments have shown that while DMH has beneficial antimicrobial properties, it also requires careful evaluation regarding safety:

  • Animal studies indicate that DMH does not exhibit developmental toxicity; however, decreased pup weights were observed in two-generation studies involving gavage administration in rats .
  • The compound's safety profile suggests it can be used effectively in controlled environments without significant risk to human health when applied correctly.

Q & A

Q. Basic: What are the optimal laboratory methods for synthesizing 5,5-Dimethylhydantoin?

Answer:
The Bucherer-Bergs reaction is a classical method, utilizing acetone, hydrogen cyanide, and ammonium carbonate under aqueous conditions at 50–80°C . Alternatively, acetone cyanohydrin can react with ammonium carbonate to yield the compound, as described in a 1967 synthesis protocol . Key steps include refluxing reactants, isolating the product via crystallization, and verifying purity through melting point analysis (175–180°C) and HPLC (>97% purity) .

Q. Basic: What characterization techniques are critical for verifying this compound’s structure and purity?

Answer:
Essential techniques include:

  • Melting point analysis : Confirm purity by comparing observed values (175–180°C) to literature .
  • FT-IR spectroscopy : Identify characteristic carbonyl (C=O) and N-H stretching vibrations in the hydantoin ring .
  • Elemental analysis : Validate molecular composition (C₅H₈N₂O₂, MW 128.13 g/mol) .
  • HPLC : Assess purity (>97%) using reverse-phase columns with UV detection .

Q. Advanced: How can researchers design experiments to study this compound’s coordination chemistry with transition metals?

Answer:

  • Ligand preparation : Deprotonate this compound at the N3 position to form an anion for metal binding .
  • Complex synthesis : React with metal salts (e.g., Cu(II)) in the presence of auxiliary ligands (e.g., benzylamine) under controlled pH .
  • Structural analysis : Use single-crystal X-ray diffraction to determine coordination geometry (e.g., distorted square pyramidal for Cu(II) complexes) .
  • Supporting techniques : Pair with magnetic susceptibility measurements and thermal analysis (TGA/DSC) to study stability and electronic properties .

Q. Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?

Answer:

  • Cross-validation : Combine X-ray crystallography (definitive structural data) with FT-IR and ¹H/¹³C NMR to resolve ambiguities in functional group assignments .
  • Computational modeling : Employ density functional theory (DFT) to simulate vibrational spectra or NMR chemical shifts and compare with experimental data .
  • Controlled experiments : Systematically vary reaction conditions (e.g., solvent, temperature) to isolate factors causing spectral discrepancies.

Q. Advanced: What methodological considerations apply to synthesizing halogenated derivatives for antimicrobial applications?

Answer:

  • Halogenation : React this compound with bromine or chlorine sources (e.g., Br₂, Cl₂) under inert conditions to form 1,3-dihalo derivatives .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize stoichiometry .
  • Bioactivity validation : Confirm antimicrobial efficacy via MIC assays and correlate with structural features (e.g., halogen position) .

Q. Advanced: How can computational methods predict this compound’s reactivity in novel reactions?

Answer:

  • Reaction pathway modeling : Apply DFT to calculate transition states and activation energies for proposed reactions (e.g., nitration or alkylation) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the hydantoin ring to guide functionalization strategies .
  • Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in nitration reactions) .

Q. Advanced: What structural features of this compound derivatives influence ABCB1-inhibitory activity?

Answer:

  • Comparative studies : 5,5-Diphenylhydantoin derivatives exhibit stronger ABCB1 inhibition than 5,5-dimethyl analogues due to enhanced hydrophobic interactions .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity to the transporter’s active site .
  • Methodology : Use cytotoxicity assays (e.g., MTT) and efflux pump inhibition studies in cell lines (e.g., T-lymphoma) to quantify activity .

Q. Advanced: What novel applications of this compound have emerged in reagent development?

Answer:

  • Nitrating agents : Synthesize dinitro-5,5-dimethylhydantoin (DNDMH) via nitration with ammonium nitrate and trifluoromethanesulfonic anhydride, validated by X-ray crystallography .
  • Method optimization : Compare DNDMH’s nitration efficiency with traditional reagents (e.g., HNO₃/H₂SO₄) in aromatic systems using GC-MS or HPLC .

Properties

IUPAC Name

5,5-dimethylimidazolidine-2,4-dione
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InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
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InChI Key

YIROYDNZEPTFOL-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)NC(=O)N1)C
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Molecular Formula

C5H8N2O2
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DSSTOX Substance ID

DTXSID5021754
Record name 5,5-Dimethylhydantoin
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
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Boiling Point

Sublimes
Record name 5,5-DIMETHYLHYDANTOIN
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Solubility

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO
Record name 5,5-DIMETHYLHYDANTOIN
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Vapor Pressure

0.0000028 [mmHg]
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Color/Form

White, crystalline solid, Prisms from dilute alcohol

CAS No.

77-71-4
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Melting Point

178 °C
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Synthesis routes and methods I

Procedure details

In a 5-liter three neck distillation flask were placed 1.5 l of ethanol, 92 g of metallic sodium, 472 g of ethyl α-hydroxyisobutyrate (4 mole), and 240 g of urea (4 mole). The mixture was heated and stirred on hot oil bath at 100° C. for 18 hours. After ethanol and methanol were distilled off from the reaction mixture and then 2 l of water was added therefor, the mixture was made acid with aqueous hydrochloric acid solution and then extracted twice with ethyl acetate. The extract was dried with Glauber's salt, and then filtered. The solvent was distilled off from the extract to obtain 270 g of 5,5-dimethylhydantoin having a melting point of 75° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
472 g
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a further embodiment (the post addition method), an aqueous solution of dimethyloldimethylhydantoin, monomethyloldimethylhydantoin, and dimethylhydantoin is produced by admixing (a) from about 80 to about 90% by weight of an aqueous solution of methylolated dimethylhydantoins having greater than 0.1% by weight of free formaldehyde with (b) about 20 to about 10% by weight of dimethylhydantoin based upon 100% by weight of aqueous solution of methylolated dimethylhydantoins and dimethylhydantoin combined.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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